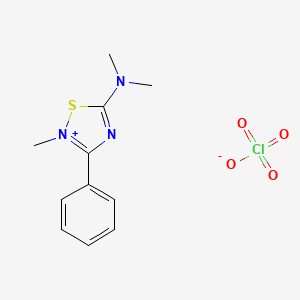

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate

Description

Properties

IUPAC Name |

N,N,2-trimethyl-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N3S.ClHO4/c1-13(2)11-12-10(14(3)15-11)9-7-5-4-6-8-9;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGBAIVVBRFNEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(N=C(S1)N(C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Heterocyclic Framework

The 1,2,4-thiadiazolium ring system is characterized by a five-membered aromatic structure containing two nitrogen atoms and one sulfur atom. Substitution at the 2-position with a methyl group and at the 3-position with a phenyl group introduces steric and electronic modifications critical to the compound’s stability and reactivity. The dimethylamino group at the 5-position enhances solubility in polar solvents and participates in resonance stabilization of the cationic charge.

Role of the Perchlorate Counterion

Perchlorate (ClO₄⁻) is selected for its low basicity and ability to form stable ionic pairs with bulky cations. Its non-coordinating nature minimizes interference in subsequent reactions, making it ideal for applications requiring cationic intermediates.

Synthetic Pathways

Cyclization of Thiourea Derivatives

The thiadiazole core is constructed via cyclization of N-methyl-N′-phenylthiourea with a nitrile source.

Procedure:

- Reactants: N-methyl-N′-phenylthiourea (1.0 equiv) and acetonitrile (2.0 equiv) are combined in anhydrous dichloromethane.

- Catalyst: A catalytic amount of iodine (0.1 equiv) is added to promote sulfur abstraction and cyclization.

- Conditions: The mixture is refluxed at 40°C for 12 hours under nitrogen.

- Workup: The intermediate 5-amino-2-methyl-3-phenyl-1,2,4-thiadiazole is isolated via vacuum filtration and washed with cold ethanol.

Mechanistic Insight:

Iodine facilitates the oxidation of thiourea to form a disulfide intermediate, which reacts with acetonitrile to yield the thiadiazole ring.

Quaternization at the 5-Position

Introduction of the dimethylamino group is achieved through nucleophilic substitution.

Procedure:

- Reactants: 5-Amino-2-methyl-3-phenyl-1,2,4-thiadiazole (1.0 equiv) is suspended in dry tetrahydrofuran.

- Methylation: Dimethyl sulfate (2.5 equiv) is added dropwise at 0°C, followed by triethylamine (3.0 equiv) to scavenge protons.

- Conditions: The reaction is stirred at room temperature for 6 hours.

- Workup: The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Key Challenge:

Over-methylation at the 2-position is mitigated by steric hindrance from the phenyl group, ensuring regioselectivity.

Perchlorate Salt Formation

The thiadiazolium cation is paired with perchlorate through acid-base metathesis.

Procedure:

- Reactants: 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium bromide (1.0 equiv) is dissolved in methanol.

- Acid Addition: Perchloric acid (1.1 equiv, 70% aqueous) is added slowly, inducing precipitation.

- Conditions: The mixture is stirred for 30 minutes at 0°C.

- Workup: The precipitate is collected, washed with cold diethyl ether, and dried under vacuum.

Yield Optimization:

Excess perchloric acid ensures complete anion exchange, while low temperatures prevent decomposition of the oxidatively sensitive perchlorate.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis confirms the planar thiadiazolium ring and the tetrahedral geometry of the perchlorate anion. The dimethylamino group exhibits partial double-bond character due to resonance with the ring.

Comparative Methodologies

Alternative Cyclization Agents

Counterion Variants

- Bromide vs. Perchlorate: Bromide salts exhibit higher solubility in aprotic solvents, whereas perchlorate derivatives are preferred for solid-state applications.

Chemical Reactions Analysis

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazolium Perchlorates

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity: The dimethylamino group in the target compound provides stronger electron-donating effects compared to the diphenylamino group in CAS 474625-70-2. This increases nucleophilicity at the thiadiazole ring, enhancing its utility in coupling reactions or as a ligand in coordination chemistry . Phenyl groups at position 3 (common in all three compounds) contribute to aromatic stacking interactions, improving stability in solid-state applications .

Synthesis Pathways: The target compound likely follows a cyclocondensation route similar to other thiadiazoles, such as reacting hydrazide derivatives with thiocyanate in acidic conditions (e.g., H₂SO₄) . In contrast, the diphenylamino derivative (CAS 474625-70-2) may require additional Friedel-Crafts alkylation steps to introduce bulky aryl groups, complicating its synthesis .

Thermal and Solubility Properties: Perchlorate salts generally exhibit high thermal stability (>200°C). Thiopyrylium analogs (e.g., CAS 109749-77-1) show lower solubility in water due to their extended aromatic systems but excel in organic matrices for optoelectronic applications .

Biological and Industrial Relevance: The dimethylamino variant’s moderate polarity makes it suitable for pharmaceutical intermediates (e.g., antimicrobial agents), whereas diphenyl-substituted analogs are prioritized in materials science for charge-transfer complexes .

Biological Activity

5-(Dimethylamino)-2-methyl-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles , characterized by a five-membered ring containing both sulfur and nitrogen atoms. Its chemical formula is , and it is known for its unique structural features that contribute to its reactivity and biological properties.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The precise mechanisms remain an area of ongoing research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showcasing effectiveness in inhibiting growth. For instance, studies have demonstrated that derivatives of thiadiazole compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. Notably:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves cell cycle arrest and activation of apoptotic pathways.

- Case Study : A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced cytotoxicity against cancer cells. For example, compounds with halogen substitutions exhibited increased potency compared to their unsubstituted counterparts.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| 5-Amino-pyrazoles | Structure | Anticancer and antimicrobial | |

| Pyridinium salts | N/A | Various chemical reactions |

Table of Key Findings

| Study Focus | Methodology | Key Results |

|---|---|---|

| Antimicrobial Activity | Disk diffusion method | Effective against E. coli and S. aureus |

| Anticancer Activity | MTT assay on HeLa cells | IC50 values indicating significant cytotoxicity |

| Mechanism Exploration | Flow cytometry analysis | Induction of apoptosis through mitochondrial pathways |

Q & A

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodology :

- Follow ICH guidelines: Determine LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) via calibration curves .

- Validate selectivity using spiked samples with structurally similar thiadiazoles .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.